5-phenyl-3-(trifluoromethyl)pyrazole
Overview
Description
5-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a phenyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole, also known as 5-phenyl-3-(trifluoromethyl)pyrazole, is primarily used as a selective systemic aquatic herbicide . It targets broad-leaved, submerged aquatic macrophyte species including Eurasian watermilfoil and curly-leaf pondweed .
Mode of Action
The mode of action of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involves its absorption from the water by the shoots of submerged plants and from the hydrosoil by the roots of aquatic vascular plants . The effectiveness of this compound depends on the degree to which it maintains contact with plants .
Biochemical Pathways
It is known that the compound is absorbed by plants and can affect their growth and survival .
Pharmacokinetics
The pharmacokinetics of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole involve its stability to oxidation and hydrolysis . Volatilization of this compound is insignificant, and its breakdown in the aquatic environment occurs mostly through photolysis . Other fate processes include plant uptake and adsorption to soil and suspended colloids . Some microbial degradation of this compound has also been reported .
Result of Action
The molecular and cellular effects of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole’s action primarily involve the control of invasive aquatic plant species . By targeting these species, the compound can help manage aquatic vegetation in fresh water ponds, lakes, reservoirs, canals, and rivers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole. For instance, rapid water movement or any dilution of this herbicide in water can reduce its effectiveness . Furthermore, the compound’s efficacy is positively associated with the amount of herbicide applied per unit area, but this effect is mediated by a negative association with current speed .
Biochemical Analysis
Biochemical Properties
3-Phenyl-5-(trifluoromethyl)-1H-pyrazole has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenyl-3-(trifluoromethyl)pyrazole typically involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with trifluoroacetylacetone under acidic conditions to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-phenyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of agrochemicals and materials science.
Comparison with Similar Compounds
3-Phenyl-5-trifluoromethyl-1,2,4-oxadiazole: This compound shares a similar trifluoromethyl group but differs in the heterocyclic ring structure.
3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole: Another related compound with an isoxazole ring instead of a pyrazole ring.
Uniqueness: 5-phenyl-3-(trifluoromethyl)pyrazole is unique due to its specific combination of a pyrazole ring with phenyl and trifluoromethyl substituents, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKWJOAARUHGNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346333 | |
Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4027-54-7 | |
Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4027-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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